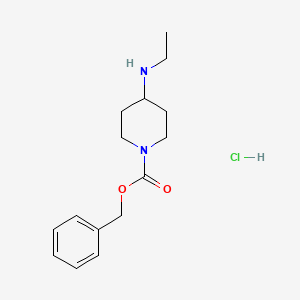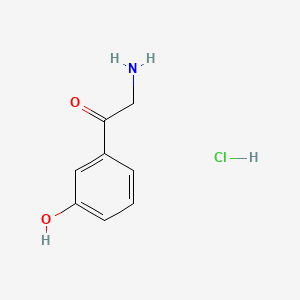
3,4-Dichloro-6-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-6-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular weight of this compound is 216.04 . The SMILES string representation is Fc1ccc2ncc(Cl)c(Cl)c2c1 , which indicates the positions of the fluorine and chlorine atoms in the quinoline structure.Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.科学的研究の応用
Synthetic Methodologies and Biological Properties
3,4-Dichloro-6-fluoroquinoline serves as a key intermediate in the synthesis of fluoroquinolones, which are notable for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial organisms and anaerobes. These compounds, derived from nalidixic acid, have been instrumental in the development of more effective drugs due to their enhanced antibacterial properties. The synthetic methodologies for fluoroquinolones highlight the significance of this compound in facilitating the creation of these vital antimicrobial agents (da Silva, Almeida, de Souza, & Couri, 2003).
Repurposing for Non-infectious Diseases
Beyond their primary use in treating bacterial infections, fluoroquinolones, and by extension, compounds like this compound, have been explored for repurposing in the management of various non-infectious diseases. Research has revealed interesting biochemical properties of fluoroquinolones that may be beneficial in other therapeutic areas. This repurposing effort has focused on modifying the fluoroquinolone scaffold to enhance potency, spectrum of activity, or pharmacokinetics for applications beyond their antibacterial origins (Njaria, Okombo, Njuguna, & Chibale, 2015).
Analytical Techniques for Drug Monitoring
The development of analytical methods to determine the levels of fluoroquinolones, for which this compound is a precursor, is crucial for monitoring their concentrations in therapeutic settings. This ensures effective therapy and helps in preventing the increase of bacterial resistance to antibiotics. Various analytical techniques, including chromatography and spectroscopy, have been utilized for this purpose, highlighting the importance of understanding the chemical nature of these compounds (Czyrski, 2016).
Environmental Impact and Micropollutants
As the use of fluoroquinolones has increased, so has the concern regarding their environmental impact. This compound, as a building block of these drugs, is indirectly involved in the discussions around the environmental persistence and potential toxicity of fluoroquinolones. They are considered emerging contaminants due to their biorecalcitrant nature and the challenges in their removal during wastewater treatment. The presence of these compounds in the environment could pose risks to aquatic ecosystems and contribute to the development of antibiotic resistance (Van Doorslaer, Dewulf, Van Langenhove, & Demeestere, 2014).
作用機序
Target of Action
3,4-Dichloro-6-fluoroquinoline is a member of the fluoroquinolone class of antibiotics . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, act by inhibiting the activities of DNA gyrase and topoisomerase IV . They bind to these enzymes and form a ternary complex with the DNA, preventing the resealing of the DNA strands and leading to breaks in the DNA. This interrupts the replication process and leads to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. It primarily affects DNA replication but also impacts transcription and translation processes. The downstream effects include the cessation of cell division and eventual cell death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys . Factors such as absorption, distribution, metabolism, and excretion (ADME) can impact the bioavailability of the drug .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Safety and Hazards
特性
IUPAC Name |
3,4-dichloro-6-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMJBMQUTZLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671169 |
Source


|
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-46-7 |
Source


|
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)





![A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester](/img/structure/B598519.png)
